molecular formula C21H23NO3 B214488 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

货号 B214488
分子量: 337.4 g/mol
InChI 键: HOMBESJMYMBDIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as DMHPD, is a synthetic compound that has been the focus of research in the field of medicinal chemistry. DMHPD is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a key role in the regulation of cortisol levels in the body.

作用机制

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in adipose tissue and liver. By inhibiting this enzyme, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one reduces the production of cortisol, which can contribute to the development of metabolic disorders.
Biochemical and Physiological Effects:
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of non-alcoholic fatty liver disease.

实验室实验的优点和局限性

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a potent and selective inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in metabolic diseases. However, its high potency can also make it difficult to use in experiments, as it may require lower concentrations than other inhibitors. In addition, 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound and may not accurately reflect the effects of natural compounds on 11β-HSD1 activity.

未来方向

Future research on 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one could focus on its potential as a therapeutic agent for the treatment of metabolic disorders. This could involve further studies in animal models to determine its efficacy and safety, as well as clinical trials in humans. In addition, future research could investigate the effects of 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one on other metabolic pathways and diseases, such as cancer and neurodegenerative disorders. Finally, the development of new inhibitors of 11β-HSD1 could be explored, with the goal of identifying compounds with improved potency and selectivity.

合成方法

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with 2-bromoacetylacetone, followed by cyclization with isopropylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.

科学研究应用

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as a therapeutic agent for the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases. 3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.

属性

产品名称

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

分子式

C21H23NO3

分子量

337.4 g/mol

IUPAC 名称

3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C21H23NO3/c1-13(2)22-18-8-6-5-7-17(18)21(25,20(22)24)12-19(23)16-11-14(3)9-10-15(16)4/h5-11,13,25H,12H2,1-4H3

InChI 键

HOMBESJMYMBDIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

规范 SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)C(C)C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。